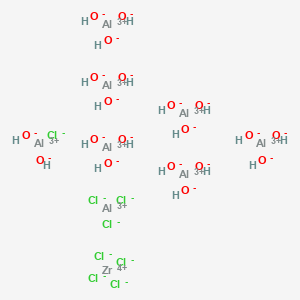
Aluminum zirconium octachlorohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum zirconium octachlorohydrate is a complex inorganic compound with the molecular formula Al8Cl8H20O20Zr. It is known for its unique structure and properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of aluminium, zirconium, chlorine, and hydroxide groups, forming a stable and intricate molecular framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octaaluminium zirconium octachloride icosahydroxide typically involves the reaction of aluminium chloride, zirconium chloride, and water under controlled conditions. The reaction is carried out in an aqueous medium, where the aluminium and zirconium ions interact with chloride and hydroxide ions to form the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of octaaluminium zirconium octachloride icosahydroxide is scaled up using large reactors and precise control systems. The process involves the continuous addition of reactants and the removal of by-products to ensure a high yield and consistent quality. The compound is then purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum zirconium octachlorohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, resulting in the formation of lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions, fluoride ions, and organic amines are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium and zirconium oxides, while reduction may produce lower oxidation state chlorides. Substitution reactions can yield a variety of halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum zirconium octachlorohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, owing to its unique structure and reactivity.
Biology: The compound is studied for its potential use in biological systems, such as enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, such as ceramics and composites, due to its stability and mechanical properties.
Wirkmechanismus
The mechanism of action of octaaluminium zirconium octachloride icosahydroxide involves its interaction with molecular targets through coordination chemistry. The aluminium and zirconium ions can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes, which are essential for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminium zirconium tetrachlorohydrex gly: A similar compound used in antiperspirants.
Zirconium oxychloride: Used in the production of zirconium-based materials.
Aluminium chloride: A common catalyst in organic synthesis.
Uniqueness
Aluminum zirconium octachlorohydrate is unique due to its complex structure, which combines the properties of both aluminium and zirconium compounds. This combination results in enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
98106-55-9 |
|---|---|
Molekularformel |
Al8Cl8H20O20Z |
Molekulargewicht |
930.8 g/mol |
IUPAC-Name |
octaaluminum;zirconium(4+);octachloride;icosahydroxide |
InChI |
InChI=1S/8Al.8ClH.20H2O.Zr/h;;;;;;;;8*1H;20*1H2;/q8*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;+4/p-28 |
InChI-Schlüssel |
FRDUMPXQKRIRMQ-UHFFFAOYSA-A |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















